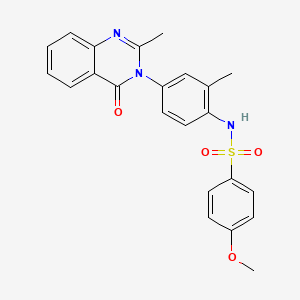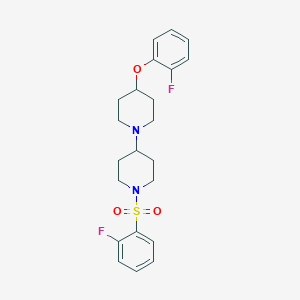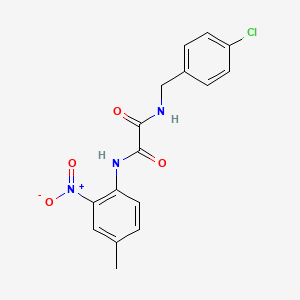
4-methoxy-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methoxy-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide is an organic compound belonging to the class of sulfonamides. This compound consists of a benzenesulfonamide moiety attached to a quinazolinone framework via a phenyl linker. Such structures are often explored in the development of pharmaceuticals due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Stepwise Synthesis
Starting Materials: : The synthesis begins with a methoxy-substituted benzene, an appropriate aniline derivative, and 2-methyl-4-oxoquinazoline.
Step 1: : The initial step may involve the formation of the intermediate amine by reacting 2-methyl-4-oxoquinazoline with an aniline derivative under appropriate conditions, such as refluxing in a polar solvent.
Step 2: : Subsequent sulfonation of the amine intermediate with a sulfonyl chloride derivative yields the desired sulfonamide product.
Reagents & Conditions: : Typical reagents may include thionyl chloride or sulfur trioxide-pyridine complex, while solvents could be dichloromethane or tetrahydrofuran.
Alternative Approaches
Another synthetic route might involve a one-pot synthesis where all reactants are combined in a controlled environment, reducing the number of steps and purification processes.
Industrial Production Methods:
The industrial production often follows a similar stepwise synthesis but on a larger scale.
Optimized reaction conditions to enhance yield, purity, and reduce cost and waste are essential.
Automation and continuous flow reactors may be employed to streamline the process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation
The compound can undergo oxidation reactions, particularly at the methoxy or methyl groups.
Common reagents: Potassium permanganate, chromium trioxide.
Reduction
Possible reduction of the sulfonamide group or the quinazolinone moiety.
Common reagents: Lithium aluminium hydride, hydrogen gas with palladium catalyst.
Substitution
Electrophilic substitution reactions due to the aromatic nature of the benzene and quinazoline rings.
Common reagents: Halogenating agents, nitrating agents.
Major Products:
Oxidation products may include quinazolinone derivatives with carboxylic acids or aldehydes.
Reduction could yield amine derivatives.
Substitution reactions might produce halogenated or nitrated analogs.
Applications De Recherche Scientifique
Chemistry:
Intermediate for Synthesis: : It serves as an intermediate for more complex molecules, particularly those with pharmaceutical potential.
Study of Chemical Properties: : Used to study reaction mechanisms and chemical behavior of sulfonamides and quinazolinones.
Biology and Medicine:
Pharmacological Agents:
Antimicrobial Activity: : Due to its sulfonamide component, it may exhibit antibacterial or antifungal properties.
Industry:
Material Science:
Catalysis: : Possible applications in catalytic processes due to its ability to coordinate with metal centers.
Mécanisme D'action
The exact mechanism depends on its application. In pharmaceuticals, the compound may interact with specific enzymes or receptors.
Molecular Targets: : It could target proteins or nucleic acids within cells.
Pathways: : Possible involvement in signaling pathways, enzyme inhibition, or DNA/RNA interactions.
Comparaison Avec Des Composés Similaires
Sulfonamides: : Such as sulfamethoxazole, sulfadiazine.
Quinazolinones: : Such as 2-methyl-4-oxo-3-quinazolinecarbonitrile.
This compound's distinct structure and potential make it an intriguing subject for further research and application across various scientific fields.
Propriétés
IUPAC Name |
4-methoxy-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O4S/c1-15-14-17(26-16(2)24-22-7-5-4-6-20(22)23(26)27)8-13-21(15)25-31(28,29)19-11-9-18(30-3)10-12-19/h4-14,25H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJPWNQUQJRNOOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=NC3=CC=CC=C3C2=O)C)NS(=O)(=O)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![ethyl 2-{[3-benzyl-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetate](/img/structure/B2489065.png)
![1-(3,5-dimethylpiperidin-1-yl)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride](/img/structure/B2489066.png)
![2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2489067.png)
![N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyridine-4-carboxamide](/img/structure/B2489068.png)
![N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-(4-ethoxyphenyl)ethanediamide](/img/structure/B2489070.png)
![3-(4-Chlorophenyl)-5-[1-(4-fluorophenoxy)ethyl]-1,2,4-oxadiazole](/img/structure/B2489071.png)



![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-(isopropylsulfonyl)benzamide](/img/structure/B2489078.png)
